5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a chemical compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound features a cyclobutyl group and a trifluoromethoxy-substituted phenyl moiety, contributing to its potential biological activity. The molecular formula is with a molecular weight of 284.23 g/mol .
5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is classified under oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in the ring. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The trifluoromethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
The synthesis of 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can be achieved through several methods:
The structure of 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can be visualized as follows:
The presence of the trifluoromethoxy group is notable for its electron-withdrawing properties, which can enhance the compound's reactivity and biological activity.
The chemical reactivity of 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole includes:
The mechanism of action for compounds like 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole often involves:
The physical properties of 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole include:
Chemical properties include:
5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has potential applications in various scientific fields:
1.1. Historical Evolution of 1,2,4-Oxadiazole Derivatives in Drug DiscoveryThe 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to perceived instability and synthetic challenges. Its pharmaceutical potential emerged in the 1960s with Oxolamine, introduced as a cough suppressant, marking the first therapeutic application of this scaffold [1] [2]. Subsequent decades witnessed accelerated interest, driven by discoveries of natural 1,2,4-oxadiazoles like Phidianidine A/B (2011) from marine mollusks, which exhibited cytotoxic activity and protein-tyrosine phosphatase inhibition [1]. The 2000s saw FDA approvals of derivatives including Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Zibotentan (anticancer), solidifying the scaffold’s drug discovery relevance [4] [6]. Computational advances post-2010 enabled rational design of hybrid molecules, such as EGFR/BRAFV600E inhibitors featuring quinazoline-1,2,4-oxadiazole conjugates [8].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance | |
---|---|---|---|
1884 | Synthesis by Tiemann & Krüger | First chemical identification | |
1960s | Oxolamine (cough suppressant) | First commercial drug | |
2011 | Isolation of Phidianidine A/B | Natural products with cytotoxic activity | |
2000s | FDA approval of Pleconaril, Ataluren, Zibotentan | Validation of therapeutic applications | |
2020s | Hybrids (e.g., EGFR/BRAFV600E inhibitors) | Targeted therapies via rational design | [1] [4] [8] |
1.2. Bioisosteric Significance of 1,2,4-Oxadiazole Scaffolds in Pharmacophore Design1,2,4-Oxadiazoles serve as privileged ester/amide bioisosteres due to their metabolic stability and tailored electronic profiles. Unlike hydrolytically labile esters, the 1,2,4-oxadiazole ring resists enzymatic degradation while mimicking carbonyl geometry and hydrogen-bonding capacity [6] [9]. Key advantages include:
1.3. Role of Substituent Diversity in Modulating Biological Activity: Cyclobutyl and Trifluoromethoxy MoietiesThe bioactivity of 1,2,4-oxadiazoles is critically modulated by C3/C5 substituents. Recent designs leverage steric tuning and electronic modulation via groups like cyclobutyl and trifluoromethoxy:
Table 2: Impact of Substituents on 1,2,4-Oxadiazole Bioactivity
Substituent | Key Properties | Biological Influence | |
---|---|---|---|
Cyclobutyl (C5) | - Fsp³ = 0.75- Conformational restraint | - Enhanced kinase selectivity- Reduced off-target effects | |
Trifluoromethoxy (C3) | - σₘ = 0.38- Metabolic resistance | - Improved cellular permeability- Prolonged half-life | [5] [7] [8] |
The synergy of these groups is demonstrated in hybrid molecules like 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7